N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(isopropylthio)benzamide hydrochloride
Description
This compound belongs to a class of benzamide derivatives featuring a thiazolo[5,4-c]pyridine core substituted with a benzyl group at position 5 and a 3-(isopropylthio)benzamide moiety at position 2. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.
Properties
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-propan-2-ylsulfanylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3OS2.ClH/c1-16(2)28-19-10-6-9-18(13-19)22(27)25-23-24-20-11-12-26(15-21(20)29-23)14-17-7-4-3-5-8-17;/h3-10,13,16H,11-12,14-15H2,1-2H3,(H,24,25,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWLMYMYTJUAIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with two analogs from the evidence, focusing on structural features, molecular properties, and inferred functional implications.
Table 1: Structural and Molecular Comparison
*Hypothesized based on structural similarity to .
†Estimated by adding sulfur mass (32.065 g/mol) to ’s average mass (442.018).
Substituent Position and Functional Implications
- Target Compound : The 3-(isopropylthio) substituent introduces moderate hydrophobicity due to the thioether bond and branched alkyl chain. This group may enhance membrane permeability compared to polar analogs but reduce solubility relative to tert-butyl derivatives .
- Compound : The 4-(tert-butyl) group is highly lipophilic and sterically bulky, favoring interactions with hydrophobic protein pockets but limiting solubility in polar solvents .
Molecular Mass and Pharmacokinetics
- The target compound’s estimated mass (~474.08 g/mol) exceeds ’s compound (442.018 g/mol), primarily due to the additional sulfur atom in the isopropylthio group. Higher molecular weight may influence metabolic stability and excretion rates.
Q & A
Q. What are the standard protocols for synthesizing and characterizing this compound?
The synthesis involves multi-step organic reactions, starting with cyclization of thiazole-pyridine precursors followed by amidation with substituted benzoyl chlorides. Key steps include refluxing in solvents like dichloromethane or acetonitrile, controlled temperature conditions, and inert atmospheres to prevent side reactions. Post-synthesis, structural confirmation requires Nuclear Magnetic Resonance (NMR) for hydrogen/carbon mapping, High-Performance Liquid Chromatography (HPLC) for purity assessment (>95%), and Mass Spectrometry (MS) for molecular weight verification. Stability studies (pH, temperature) are critical for storage recommendations .
Q. How is the compound’s structural integrity confirmed during synthesis?
Structural elucidation relies on ¹H/¹³C NMR to identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 1.2–1.5 ppm) and heterocyclic backbone signals. Infrared Spectroscopy (IR) confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). X-ray crystallography may resolve stereochemistry in crystalline forms, while elemental analysis validates empirical formulas (e.g., C, H, N within ±0.3% of theoretical values) .
Q. What are the recommended storage conditions to ensure compound stability?
Stability studies indicate storage at –20°C in airtight, light-protected containers under anhydrous conditions. Solubility in DMSO (≥10 mM) or ethanol should be confirmed before biological assays. Degradation risks include hydrolysis of the thioether bond at high pH (>8) or prolonged exposure to moisture .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data?
Variations in IC₅₀ values (e.g., factor Xa inhibition ranging from 0.1–5 μM) may arise from assay conditions (e.g., buffer pH, co-factor availability) or impurity levels. Mitigation strategies include:
- Comparative assays using standardized protocols (e.g., fluorogenic substrates).
- HPLC-purified batches (>99% purity) to exclude confounding byproducts.
- Structural analogs (e.g., methoxy vs. isopropylthio substituents) to assess structure-activity relationships (SAR) .
Q. What methodologies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Prodrug derivatization : Introduce ester groups to enhance oral bioavailability.
- Solubility enhancement : Co-solvents (e.g., PEG-400) or nanoformulation.
- Metabolic stability : Liver microsome assays (e.g., human/rat CYP450 isoforms) to identify metabolic hotspots (e.g., thiazole ring oxidation). Adjust substituents (e.g., fluorination) to block degradation .
Q. How can mechanistic studies elucidate the compound’s target engagement?
- Kinase profiling panels : Screen against 50+ kinases to identify off-target effects.
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) for putative targets like factor Xa or PDGFR-β.
- Molecular docking : Align with crystal structures (e.g., PDB: 2BOH) to predict binding poses. Validate via site-directed mutagenesis of active-site residues .
Q. What experimental designs address toxicity concerns in preclinical models?
- In vitro cytotoxicity : MTT assays on HEK293 or HepG2 cells (IC₅₀ > 50 μM acceptable).
- hERG channel inhibition : Patch-clamp studies to assess cardiac risk (IC₅₀ > 30 μM preferred).
- In vivo maximum tolerated dose (MTD) : 14-day repeat-dose studies in rodents (e.g., 100 mg/kg/day) with histopathology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
